N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
The compound N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide features a pyrazolo[1,5-a]pyrazine core substituted with a thiomorpholin-4-yl group at position 4, a methyl group at position 6, and a 2,4-dimethylphenyl carboxamide at position 2. The 2,4-dimethylphenyl group balances steric and electronic effects, which may influence receptor binding or solubility. This scaffold is structurally related to bioactive pyrazolo-pyrimidine and pyrazolo-pyrazine derivatives reported in pharmacological studies, often targeting enzymes or receptors .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-13-4-5-16(14(2)10-13)22-20(26)17-11-18-19(24-6-8-27-9-7-24)21-15(3)12-25(18)23-17/h4-5,10-12H,6-9H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZHZEPDBIIUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCSCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylaniline, thiomorpholine, and pyrazolo[1,5-a]pyrazine derivatives. The synthetic route may involve:
Nitration and Reduction: Nitration of 2,4-dimethylaniline followed by reduction to obtain the corresponding amine.
Cyclization: Formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions.
Amidation: Coupling of the amine with the carboxylic acid derivative to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studying cellular processes and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and disrupting cellular processes.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Comparative Insights
The 2,4-dimethylphenyl group offers moderate steric bulk compared to 2-methoxyphenyl (), which introduces polarity via the methoxy group. This difference may affect binding to hydrophobic enzyme pockets .
Impact of Heterocyclic Modifications :
- The 4-oxo-4,5-dihydropyrazolo analog () has a saturated pyrazine ring, reducing aromaticity and possibly altering bioactivity .
- Replacement of pyrazine with pyrazolo[1,5-a]pyrimidine () introduces additional nitrogen atoms, which may enhance hydrogen bonding with targets like kinases .
Carboxamide vs. Carboxylic Acid :
- The carboxylic acid precursor () exhibits higher solubility but lower cellular uptake compared to the carboxamide derivative. This trade-off is critical for oral bioavailability .
Fluorine and Trifluoroethyl Substituents :
- The 4-fluorophenyl group in enhances π-π stacking with aromatic residues in proteins, while the trifluoroethyl group improves metabolic stability by resisting oxidative degradation .
Research Findings and Limitations
- Synthetic Routes : highlights methods for synthesizing pyrazolo-pyrimidine hybrids, suggesting the target compound could be prepared via analogous cyclization or condensation reactions .
- Limitations : The provided evidence lacks explicit biological or pharmacokinetic data for the target compound. Conclusions are inferred from structural analogs and substituent trends.
Biological Activity
N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 304.41 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core, which is significant for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Many pyrazole derivatives have shown effectiveness against various cancer cell lines by inhibiting key oncogenic pathways.
- Anti-inflammatory Effects : Pyrazole compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives demonstrate activity against bacterial and fungal pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key factors include:
- Substituents on the Pyrazole Ring : Variations in the substituents can enhance or reduce activity.
- Thiomorpholine Group : This moiety may contribute to the compound's interaction with biological targets.
Antitumor Activity
A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the pyrazole structure could enhance anticancer properties .
Anti-inflammatory Effects
In another investigation, compounds similar to this compound were tested for their ability to inhibit nitric oxide production in macrophages. The findings indicated a promising anti-inflammatory profile, which could be beneficial in treating conditions like rheumatoid arthritis .
Data Table: Summary of Biological Activities
| Activity Type | Evidence/Source | Remarks |
|---|---|---|
| Antitumor | In vitro studies on MCF-7 and MDA-MB-231 cells | Significant cytotoxicity observed |
| Anti-inflammatory | Nitric oxide inhibition assays | Potential for treating inflammatory diseases |
| Antimicrobial | Various studies on pyrazole derivatives | Effective against certain bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
